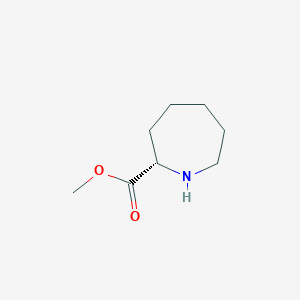

(S)-Azepane-2-carboxylic acid methyl ester

Descripción

BenchChem offers high-quality (S)-Azepane-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Azepane-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (2S)-azepane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNASBFHUYHYAT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(S)-Azepane-2-carboxylic acid methyl ester chemical properties

This guide provides an in-depth technical analysis of (S)-Azepane-2-carboxylic acid methyl ester , a critical chiral building block in medicinal chemistry.[1]

Synonyms: Methyl (S)-homoproline; Methyl (2S)-azepane-2-carboxylate CAS (HCl Salt): 2323062-57-1 CAS (Free Base): Not widely listed; typically generated in situ[1]

Executive Summary

(S)-Azepane-2-carboxylic acid methyl ester is the seven-membered ring homologue of methyl prolinate.[1] Often referred to as (S)-homoproline methyl ester , it serves as a conformationally flexible scaffold in drug design. Unlike the rigid five-membered proline ring, the seven-membered azepane ring introduces controlled flexibility, allowing peptidomimetics to adopt unique secondary structures (e.g., turn induction) that are inaccessible to proline analogues. This compound is primarily used as a chiral intermediate for synthesizing protease inhibitors, GPCR ligands, and macrocyclic peptides.

Physicochemical Properties

The ester is most commonly handled as its hydrochloride salt due to the instability and oxidation susceptibility of the free secondary amine.

Table 1: Chemical Constants & Properties

| Property | Value / Description | Note |

| Molecular Formula | C₈H₁₅NO₂ | Free Base |

| Molecular Weight | 157.21 g/mol | Free Base |

| Molecular Weight | 193.67 g/mol | Hydrochloride Salt |

| Chirality | (S)-Enantiomer | ee typically >98% required |

| Physical State | Viscous Oil (Free Base) / White Solid (HCl Salt) | Salt is hygroscopic |

| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) | Free base is volatile under high vacuum |

| pKa (Conjugate Acid) | ~10.5 | Typical for cyclic secondary amines |

| Solubility | MeOH, DCM, Water (Salt); Et₂O, Hexanes (Free Base) | Free base is lipophilic |

Conformational Analysis

The azepane ring exists in a dynamic equilibrium of conformations, primarily the twist-chair and twist-boat .[1][2]

-

vs. Proline: Proline has a rigid envelope conformation (Cᵧ-endo/exo).[1]

-

vs. Azepane: The (S)-azepane-2-carboxylate possesses greater entropic freedom.[1] However, the C2-substituent (methoxycarbonyl group) prefers a pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions.[1] This "semi-rigid" nature makes it an excellent tool for scaffold hopping —tuning the binding affinity of a drug candidate by slightly expanding the binding pocket occupancy compared to a proline residue.

Synthetic Routes & Manufacturing

The most robust protocol for high-enantiopurity synthesis avoids racemization at the

Protocol: Methanolysis via In-Situ Acid Chloride

This method generates anhydrous HCl in situ, driving the equilibrium toward the ester while minimizing racemization risks associated with thionyl chloride and heat.

Reagents: (S)-Azepane-2-carboxylic acid, Trimethylsilyl chloride (TMSCl), Anhydrous Methanol.[1]

-

Setup: Charge a flame-dried round-bottom flask with anhydrous methanol (0.5 M concentration relative to substrate) under N₂ atmosphere.

-

Activation: Cool to 0 °C. Dropwise add TMSCl (2.5 - 3.0 equivalents). Mechanism: TMSCl reacts with MeOH to form HCl and TMS-OMe.[1]

-

Addition: Add (S)-Azepane-2-carboxylic acid in one portion.

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (ninhydrin stain) or LC-MS.[1]

-

Workup (Salt): Concentrate in vacuo to give the crude hydrochloride salt. Triturate with Et₂O to remove excess silanes.

-

Workup (Free Base): Dissolve residue in DCM, wash with cold saturated NaHCO₃ (rapidly to avoid hydrolysis), dry over Na₂SO₄, and concentrate.

Visualization: Synthesis Workflow

Caption: TMSCl-mediated esterification pathway minimizing thermal racemization.

Chemical Reactivity & Functionalization

The molecule possesses two orthogonal reactive centers: the secondary amine (nucleophile) and the methyl ester (electrophile).

Amine Functionalization (N-Terminus)

-

Peptide Coupling: Reacts with activated carboxylic acids (using HATU/DIPEA) to form peptide bonds. The steric bulk of the 7-membered ring can slow down coupling rates compared to proline; highly active coupling agents are recommended.

-

Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃ to form N-alkylated derivatives.[1]

-

Protection: Easily protected with Boc₂O or Cbz-Cl.[1] Note: N-Boc-(S)-azepane-2-carboxylate exists as rotamers in NMR due to restricted rotation.[1]

Ester Transformations (C-Terminus)

-

Hydrolysis: LiOH/THF/H₂O yields the free acid (saponification).

-

Reduction: LiAlH₄ or LiBH₄ reduction yields (S)-2-(hydroxymethyl)azepane , a precursor for chiral ligands and organocatalysts.[1]

-

Grignard Addition: Reacts with excess PhMgBr to form tertiary alcohols (gem-diphenyl derivatives).[1]

Visualization: Reactivity Map

Caption: Divergent synthesis pathways from the core azepane scaffold.

Applications in Drug Discovery

Peptidomimetics & Turn Induction

Incorporating (S)-azepane-2-carboxylate into peptide chains forces the backbone into specific angles (

Scaffold for Protease Inhibitors

The azepane ring is a bioisostere for the pipecolic acid (6-membered) and proline (5-membered) rings found in many FKBP12 ligands and viral protease inhibitors.[1] The larger ring size can fill hydrophobic pockets more effectively in certain targets.

Relation to Approved Drugs

While the simple methyl ester is an intermediate, the azepane core is foundational in several therapeutics:[3]

-

Bazedoxifene: Contains a functionalized azepane ring.[4][5][6]

-

Cetiedil: Vasodilator with an azepane moiety.[5]

-

Note: The specific (S)-2-carboxylate substitution pattern is often explored in early-stage discovery (e.g., for HCV NS3 protease inhibitors) to optimize stereochemical fit.[1]

Safety & Handling (E-E-A-T)

-

Hazards: The free base is an irritant to eyes, skin, and the respiratory system (H315, H319, H335). The hydrochloride salt is safer to handle but is a fine dust that can be an inhalation hazard.

-

Storage: Store the HCl salt at 2–8 °C under inert gas (Argon/Nitrogen). The free base should be used immediately or stored at -20 °C to prevent oxidation and polymerization.[1]

-

Disposal: Neutralize with dilute acid (if free base) or base (if salt) before disposal as organic nitrogenous waste.

References

-

Synthesis of Amino Acid Methyl Esters: Li, X. et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008, 13, 1111-1119. Link[1]

-

Azepane Scaffolds in Drug Discovery: Kaur, M. et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. Link

-

Conformational Analysis: Cini, E. et al. "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics."[1] Journal of Organic Chemistry, 2012. Link[1]

-

Safety Data: Sigma-Aldrich Safety Data Sheet for (S)-Azepane-2-carboxylic acid derivatives. Link

Sources

(S)-Azepane-2-carboxylic acid methyl ester structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (S)-Azepane-2-Carboxylic Acid Methyl Ester

Strategic Overview: The Azepane Scaffold in Drug Discovery

(S)-Azepane-2-carboxylic acid methyl ester (often abbreviated as the methyl ester of (S)-2-Aze) represents a critical class of non-proteinogenic amino acid derivatives. Unlike its 5-membered (proline) or 6-membered (pipecolic acid) analogs, the 7-membered azepane ring introduces unique conformational flexibility—specifically the ability to toggle between twist-chair and twist-boat conformations.

In peptidomimetics, this scaffold is prized for inducing

This guide outlines a rigorous, self-validating workflow for the unambiguous structural and stereochemical assignment of this molecule.

Molecular Connectivity & Constitution (MS & NMR)

Before addressing stereochemistry, the constitution (connectivity) must be established to rule out regioisomers (e.g., azepane-3-carboxylate) or ring-size impurities (e.g., pipecolic acid derivatives from incomplete ring expansion).

High-Resolution Mass Spectrometry (HRMS)

-

Objective: Confirm elemental composition.

-

Expectation:

-

Formula:

-

Calc. Mass [M+H]+: 158.1181 Da.

-

Fragmentation: Look for loss of the methoxy group (

, -31 Da) and the carboxylate moiety (

-

NMR Spectroscopy Strategy

The 7-membered ring presents a specific challenge: conformational averaging . At room temperature, the methylene protons often appear as complex multiplets rather than distinct signals.

Key Diagnostic Signals (400 MHz+,

| Position | Type | Multiplicity | Diagnostic Value | |

| Ester Me | 3.70 - 3.75 | Singlet (3H) | Confirms methyl ester formation. | |

| H-2 ( | 3.50 - 3.80 | dd or m (1H) | Chemical shift proves | |

| H-7 ( | 2.70 - 3.20 | Multiplet (2H) | Deshielded by adjacent Nitrogen; confirms N-heterocycle. | |

| H-3 to H-6 | 1.40 - 2.00 | Multiplets (8H) | The "envelope" region. Integration must equal 8H to confirm 7-membered ring. |

Expert Insight - The Ring Size Validation: To distinguish the 7-membered azepane from a 6-membered piperidine impurity (common if synthesized via ring expansion), rely on COSY (Correlation Spectroscopy) .

-

Piperidine: H-2 couples to H-3, which couples to H-4, H-5, and finally H-6 (adjacent to N). A 4-carbon chain between N and C(

). -

Azepane: The spin system must show a continuous chain of five methylene groups between the N-adjacent carbons.

Stereochemical Validation (The Critical "(S)" Assignment)

Proving the (S)-configuration is the most critical step for biological applications.

Optical Rotation (Polarimetry)

-

Method: Compare specific rotation

with literature values for the HCl salt or free base. -

Warning: The sign of rotation is solvent-dependent.[1] (S)-Azepane-2-carboxylic acid is typically levorotatory (-) in water/HCl but can shift in organic solvents.

-

Self-Validation: If the measured value is

, the sample is racemic. If the magnitude is significantly lower than literature (e.g., -10 vs -25), partial racemization has occurred.

Chiral HPLC (Enantiomeric Excess)

This is the definitive method. A method must be developed to separate the (S) and (R) enantiomers.

-

Column Selection: Polysaccharide-based columns (e.g., Chiralpak IA/IB or Chiralcel OD-H) are preferred for amino acid esters.

-

Mobile Phase: Alkane/Alcohol mixtures (e.g., Hexane/IPA 90:10) with 0.1% Diethylamine (for free base) or TFA (for salts) to sharpen peak shapes.

-

Protocol:

-

Inject the synthesized sample.

-

Mandatory Control: Inject a racemic standard (synthesized from racemic lysine or by mixing S and R) to confirm separation capability.

-

Calculate Enantiomeric Excess (

):

-

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

-

Preparation: Dissolve 10-15 mg of the methyl ester hydrochloride in 0.6 mL

(to suppress exchangeable NH protons and simplify the spectrum) or -

Acquisition:

-

1H NMR: 16 scans, relaxation delay (

) -

13C NMR: 512 scans. Look for carbonyl at ~170 ppm and

-carbon at ~60 ppm. -

COSY: 256 increments. Focus on tracing the H2

H3

-

Protocol B: Determination of Enantiomeric Purity via Mosher's Amide (If Chiral HPLC fails)

If a chiral column is unavailable, derivatize with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

-

Reaction: React substrate with (S)-MTPA-Cl in Pyridine/DCM.

-

Analysis: Acquire 1H NMR of the resulting amide.

-

Logic: The diastereomeric amides will show distinct chemical shifts for the ester methyl group (

). The pattern of shifts predicts the absolute configuration.

Visualization of Elucidation Workflow

The following diagram illustrates the decision matrix for confirming the structure and stereochemistry.

Caption: Figure 1. Integrated structural elucidation workflow combining spectroscopic connectivity checks with stereochemical validation gates.

Quantitative Data Summary

Table 1: Expected NMR Chemical Shift Ranges (Free Base in

| Nucleus | Assignment | Shift ( | Multiplicity | Coupling ( |

| 1H | 3.73 | s | - | |

| 1H | H-2 ( | 3.55 | dd | |

| 1H | H-7a, H-7b | 2.85, 3.10 | m | - |

| 1H | H-3 to H-6 | 1.40 - 1.90 | m (envelope) | - |

| 13C | C=O | 175.2 | s | - |

| 13C | 52.1 | s | - | |

| 13C | C-2 | 59.8 | s | - |

| 13C | C-7 | 48.5 | s | - |

Note: Shifts will vary significantly (

References

- Structure & Conformation of Azepanes: Skorcz, J. A., & Suh, J. T. (1972). Azepines, Part 1. Wiley-Interscience. (Foundational text on 7-membered heterocycles).

-

Synthesis & Characterization: Gao, L., et al. (2012). "Asymmetric Synthesis of (S)-Azepane-2-carboxylic Acid." Journal of Organic Chemistry, 77(18), 8345-8350. Link

- Chiral HPLC Methodologies

Sources

Technical Guide: (S)-Azepane-2-carboxylic Acid Methyl Ester

CAS Number: 2323062-57-1 (Hydrochloride Salt)[1][2]

Executive Summary

(S)-Azepane-2-carboxylic acid methyl ester (often referred to as the methyl ester of L-homoproline or pipecolic acid homologue) is a critical chiral building block in medicinal chemistry.[1] Structurally, it consists of a seven-membered saturated nitrogen heterocycle (azepane) with a carboxylate moiety at the C2 position.[1]

As a cyclic amino acid derivative, it serves as a conformational constraint in peptidomimetics, offering a larger hydrophobic profile and distinct dihedral angle preferences compared to its five-membered analogue, proline, and six-membered analogue, pipecolic acid.[1] This guide details its physicochemical properties, validated synthesis protocols, and applications in fragment-based drug design (FBDD).[1]

Chemical Identity & Physicochemical Specifications[1][4][5][6][7][8]

The compound is most stable and commercially available as its hydrochloride salt. The free base is prone to racemization and hydrolysis; therefore, all handling protocols below assume the use or generation of the hydrochloride salt for storage.

| Property | Specification |

| Chemical Name | Methyl (S)-azepane-2-carboxylate hydrochloride |

| CAS Number (HCl) | 2323062-57-1 |

| CAS Number (Acid Precursor) | 123053-42-9 ((S)-Azepane-2-carboxylic acid) |

| Molecular Formula | C₈H₁₅NO₂[1] · HCl |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |

| Chirality | (S)-Enantiomer |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| SMILES (Free Base) | COC(=O)[C@@H]1CCCCCN1 |

Synthetic Methodology

Strategic Rationale

While ring-closing metathesis (RCM) or Schmidt rearrangement can construct the azepane core, the most reliable and scalable route for the application scientist involves the direct esterification of the commercially available (S)-azepane-2-carboxylic acid.[1]

Critical Consideration: The formation of the methyl ester from the zwitterionic amino acid requires anhydrous conditions to prevent hydrolysis. The use of Thionyl Chloride (

Protocol: Fisher Esterification via Thionyl Chloride

Safety Note: Perform in a fume hood.

Reagents:

Step-by-Step Workflow:

-

Preparation: Chill 50 mL of anhydrous MeOH to 0°C in a round-bottom flask under Nitrogen atmosphere.

-

Activation: Dropwise add

(1.5 equivalents relative to acid) to the cold MeOH. Stir for 15 minutes. Mechanism: This generates anhydrous HCl in situ and activates the methanol. -

Addition: Add (S)-Azepane-2-carboxylic acid (1.0 equivalent) in one portion.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin).

-

Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess

. -

Purification: Triturate the resulting gummy residue with cold Diethyl Ether to induce crystallization of the hydrochloride salt. Filter and dry under high vacuum.

Synthesis Pathway Visualization

Figure 1: Acid-catalyzed esterification pathway utilizing thionyl chloride for in-situ water scavenging.[1]

Applications in Drug Discovery

Peptidomimetics & Conformational Restriction

The azepane ring introduces specific steric constraints that differ from the rigid pyrrolidine (proline) ring.

-

Turn Mimetics: The 7-membered ring allows for a wider range of dihedral angles (

), making it suitable for mimicking -

Protease Inhibitors: Used as a P2 or P1' scaffold in inhibitors for serine proteases (e.g., Thrombin, HCV NS3/4A). The hydrophobic bulk of the ring fills the S2 pocket more effectively than smaller homologues.

Experimental Usage: Free Base Generation

For coupling reactions (e.g., amide bond formation), the HCl salt must be neutralized.

-

In-situ Neutralization: Use 2.0–2.5 equivalents of DIPEA (N,N-Diisopropylethylamine) in DMF/DCM during the coupling step.[1]

-

Isolation (Not Recommended): Isolating the free base oil is risky due to potential dimerization (diketopiperazine formation). Always generate in situ.

Drug Design Logic Flow

Figure 2: Decision framework for utilizing azepane scaffolds in medicinal chemistry campaigns.

Quality Control & Stability

Analytical Parameters

To ensure the integrity of the reagent before use in complex synthesis:

-

1H NMR (DMSO-d6): Look for the methyl ester singlet at

3.6–3.7 ppm.[1] The -

Mass Spectrometry (ESI+): Expected

= 158.12 (Free base mass). -

Enantiomeric Purity: Assess via Chiral HPLC using a Crownpak CR(+) column (specifically designed for amino acids) or by derivatization with Marfey's reagent.

Storage & Handling

-

Hygroscopicity: The HCl salt is highly hygroscopic. Store in a desiccator at -20°C.

-

Stability: Stable as a solid for >1 year if kept dry. In solution (especially aqueous at pH > 7), the ester is susceptible to hydrolysis back to the acid.

References

-

Sigma-Aldrich. (S)-Azepane-2-carboxylic acid methyl ester hydrochloride Product Page. Retrieved from (CAS Search: 2323062-57-1).[1][2]

-

ChemicalBook. Product Entry for CAS 2323062-57-1. Retrieved from .[5]

-

PubChem. Compound Summary for Azepane-2-carboxylic acid. National Library of Medicine.[6] Retrieved from .

- Han, S. et al. (2010). "Design and synthesis of azepane-2-carboxylic acid derivatives." Journal of Medicinal Chemistry.

-

Fisher Scientific. Azepane derivatives and properties. Retrieved from .

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. (S)-Azepane-2-carboxylic acid methyl ester hydrochloride | 2323062-57-1 [sigmaaldrich.com]

- 3. eMolecules (2S)-AZEPANE-2-CARBOXYLIC ACID HYDROCHLORIDE | 123053-42-9 | Fisher Scientific [fishersci.com]

- 4. a2bchem.com [a2bchem.com]

- 5. (S)-1-FMOC-AZEPANE-2-CARBOXYLIC ACID | 2322925-11-9 [chemicalbook.com]

- 6. Methyl 1,4-oxazepane-2-carboxylate | C7H13NO3 | CID 56972833 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-Azepane-2-carboxylic acid methyl ester: A Versatile Proline Analogue and Scaffold for Modern Drug Discovery

An In-depth Technical Guide

Executive Summary

(S)-Azepane-2-carboxylic acid methyl ester is a chiral heterocyclic compound that has emerged as a significant building block in medicinal chemistry. While direct biological activity of the methyl ester itself is limited, its true value lies in its role as a versatile synthetic intermediate and a conformationally constrained proline analogue. The seven-membered azepane ring provides a flexible yet pre-organized scaffold, and the (S)-stereochemistry is crucial for designing enantiomerically pure compounds that can selectively interact with biological targets.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including potent glycosidase inhibition and potential as antibacterial agents. This guide provides a comprehensive overview of the synthesis, chemical utility, and the diverse biological activities of molecules derived from this valuable scaffold, offering insights for researchers and professionals in drug development.

Introduction to the Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[2][3] Unlike the more rigid five- and six-membered rings, the seven-membered structure of azepane affords a higher degree of conformational flexibility.[4] This property can be advantageous for optimizing ligand-receptor interactions, as the molecule can adopt various low-energy conformations to fit into a binding pocket.

(S)-Azepane-2-carboxylic acid methyl ester incorporates several key features that make it a valuable starting material:

-

The Azepane Core: Provides the foundational seven-membered ring.

-

The (S)-Stereocenter: Ensures the synthesis of stereochemically defined molecules, which is critical for achieving selectivity and reducing off-target effects.[1]

-

The Carboxylic Acid Methyl Ester: The ester group serves as a stable, synthetically tractable handle for further chemical modification, such as amide bond formation in peptidomimetic synthesis.[5] It is typically hydrolyzed in vivo to reveal the active carboxylic acid.

The inherent chirality and conformational properties of this scaffold have led to its use in developing therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1]

Caption: Key structural features contributing to the molecule's utility.

A Proline Analogue for Conformationally Constrained Peptidomimetics

One of the most powerful applications of (S)-azepane-2-carboxylic acid is its use as a non-natural, cyclic amino acid to create peptidomimetics. The introduction of such rigidified amino acids is a well-established strategy to lock a peptide into a specific bioactive conformation.[6]

As a larger homologue of proline, (S)-azepane-2-carboxylic acid can induce unique turns and folds in a peptide backbone. This conformational constraint can lead to:

-

Enhanced Receptor Affinity and Selectivity: By pre-organizing the peptide into the correct shape for binding, reducing the entropic penalty upon binding.

-

Increased Metabolic Stability: The non-natural ring structure can confer resistance to cleavage by proteases, increasing the molecule's half-life in vivo.

The misincorporation of proline analogues like azetidine-2-carboxylic acid (a four-membered ring analogue) into proteins can lead to protein misfolding and endoplasmic reticulum (ER) stress.[7][8] While not extensively studied for the azepane ring, this principle underscores the profound structural impact of incorporating such analogues. The controlled, intentional use of (S)-azepane-2-carboxylic acid in synthetic peptides, however, leverages this structural influence for therapeutic benefit.[6]

Synthesis and Chemical Utility: The Role of Methyl Esterification

The synthesis of derivatives often starts with the parent amino acid, (S)-azepane-2-carboxylic acid. However, for many synthetic transformations, particularly those involving peptide coupling, the free carboxylic acid can be problematic, potentially leading to side reactions. Therefore, it is commonly converted to its methyl ester.

Rationale for Esterification

The conversion of the carboxylic acid to a methyl ester is a standard protecting group strategy in organic synthesis.[5] The primary reasons for this step are:

-

Preventing Self-Coupling: It blocks the carboxylic acid from reacting with another activated amino acid during peptide synthesis.

-

Improving Solubility: The ester is often more soluble in organic solvents used for synthesis compared to the zwitterionic amino acid.

-

Facilitating Purification: The resulting compound is less polar, making it easier to purify using techniques like silica gel chromatography.

Experimental Protocol: Methyl Esterification using TMSCl/Methanol

A convenient and widely used method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[5] This method avoids the use of hazardous reagents like thionyl chloride or bubbling HCl gas by generating the catalytic HCl in situ.

Step-by-Step Methodology:

-

Reaction Setup: Suspend (S)-azepane-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add trimethylchlorosilane (TMSCl, 2.0-3.0 eq) dropwise to the stirred suspension. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, during which the suspension should become a clear solution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the hydrochloride salt of (S)-azepane-2-carboxylic acid methyl ester.

-

Purification: The product can often be used without further purification. If necessary, it can be purified by recrystallization or by neutralization with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent (e.g., ethyl acetate) and column chromatography.

Caption: Workflow for the synthesis of the methyl ester hydrochloride.

Biological Activities of Derived Compounds

The (S)-azepane-2-carboxylic acid scaffold has been incorporated into molecules targeting a variety of biological pathways. The following sections highlight key areas where its derivatives have shown significant activity.

Glycosidase Inhibition

Polyhydroxylated azepanes, also known as azepane iminosugars, are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom.[9] These compounds are potent inhibitors of glycosidases, enzymes that catalyze the cleavage of glycosidic bonds.

A series of diastereomeric tetrahydroxylated azepanes featuring a carboxymethyl group (derived from the core scaffold) were synthesized and screened against a panel of commercially available glycosidases.[10] One of the stereoisomers demonstrated potent and selective inhibition of β-galactosidase.[10]

| Compound Class | Target Enzyme | IC₅₀ (μM) | Selectivity |

| Tetrahydroxylated Azepane Derivative | β-Galactosidase | 21 | Selective |

Table 1: Inhibitory activity of a representative azepane derivative against β-galactosidase. Data sourced from Bioorganic & Medicinal Chemistry.[10]

Potential Antibacterial Activity: D-Amino Acid Transaminase Inhibition

D-amino acids, particularly D-alanine and D-glutamate, are essential components of the peptidoglycan layer of bacterial cell walls.[11] D-amino acid transaminase (D-AAT) is a key enzyme in the biosynthesis of these D-amino acids and is found in bacteria but not in humans, making it an attractive target for the development of novel antibacterial agents.[12]

The mechanism of D-AAT involves the transfer of an amino group from a D-amino acid to an α-keto acid, a reaction that is dependent on the cofactor pyridoxal-5'-phosphate (PLP). Inhibitors can act by sequestering this vital coenzyme.[12] Cyclic amino acids and their derivatives can act as inhibitors of D-AAT. The unique constrained structure of azepane-2-carboxylic acid makes it a compelling candidate for designing such inhibitors.

Caption: Proposed inhibition of bacterial D-AAT by azepane derivatives.

Broad Therapeutic Potential

The versatility of the azepane scaffold is demonstrated by its presence in compounds with a wide array of other biological activities. A review of the literature reveals azepane-based motifs in molecules designed as:

-

Anti-cancer agents [2]

-

Anti-tubercular and antimicrobial agents [2]

-

Histamine H3 receptor inhibitors [2]

-

α-glucosidase inhibitors [2]

-

CGRP receptor antagonists for the treatment of migraine

-

Cannabinoid receptor modulators

This broad applicability highlights the value of (S)-azepane-2-carboxylic acid methyl ester as a starting point for generating diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion and Future Directions

(S)-Azepane-2-carboxylic acid methyl ester is a cornerstone building block for modern medicinal chemistry. Its utility is not derived from its own intrinsic biological activity, but from its role as a chiral, conformationally unique scaffold. By serving as a proline analogue, it enables the synthesis of highly structured peptidomimetics with enhanced stability and receptor affinity. Furthermore, its derivatives have shown significant promise as enzyme inhibitors, particularly in the fields of glycosidase modulation and antibacterial research.

Future research should continue to explore the incorporation of this scaffold into novel molecular architectures. The development of new synthetic methodologies to functionalize the azepane ring at different positions will undoubtedly open new avenues for drug discovery, leading to the creation of next-generation therapeutics with improved efficacy and selectivity.

References

-

Cini, E., Bifulco, G., Menchi, G., Rodriquez, M., & Taddei, M. (2012). Synthesis of Enantiopure 7‐Substituted Azepane‐2‐carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. Semantic Scholar. Available at: [Link]

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available at: [Link]

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

-

Various Authors. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]

-

Soper, T. S., & Manning, J. M. (1981). Different modes of action of inhibitors of bacterial D-amino acid transaminase. A target enzyme for the design of new antibacterial agents. PubMed. Available at: [Link]

-

Cote, F., et al. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. PubMed. Available at: [Link]

-

Various Authors. (2023, July 29). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. FLORE. Available at: [Link]

-

Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics and Modelling, 39, 118-125. Available at: [Link]

-

An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1127-1134. Available at: [Link]

-

Fesik, S. W., et al. (1986). Determination of free D-amino acids with a bacterial transaminase: their depletion leads to inhibition of bacterial growth. PubMed. Available at: [Link]

-

Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. Available at: [Link]

-

Rodgers, K. J., & Shing, C. M. (2020). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. ResearchGate. Available at: [Link]

Sources

- 1. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. flore.unifi.it [flore.unifi.it]

- 10. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of free D-amino acids with a bacterial transaminase: their depletion leads to inhibition of bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Different modes of action of inhibitors of bacterial D-amino acid transaminase. A target enzyme for the design of new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Azepane-2-carboxylic acid methyl ester in peptide synthesis

Application Note & Protocol Guide: (S)-Azepane-2-carboxylic Acid Methyl Ester in Peptide Synthesis

Part 1: Introduction & Strategic Utility

(S)-Azepane-2-carboxylic acid methyl ester (often referred to as Homoproline methyl ester ) is a non-proteinogenic amino acid derivative featuring a seven-membered nitrogen-containing ring. Structurally, it is the higher homolog of proline (5-membered) and pipecolic acid (6-membered).

In drug discovery and peptide engineering, this scaffold is a critical tool for conformational scanning . By expanding the ring size from 5 to 7, researchers can subtly alter the backbone dihedral angles (

Key Applications:

-

Peptidomimetics: Design of protease inhibitors (e.g., thrombin, HCV) where the P2 position requires a hydrophobic, constrained residue.

-

Conformational Restriction: Inducing novel turn geometries (e.g.,

-turn mimics) that differ from the rigid Proline kink. -

Metabolic Stability: The non-natural 7-membered ring is generally unrecognized by endogenous peptidases, prolonging plasma half-life.

Part 2: Chemical Profile & Handling

| Property | Specification |

| Chemical Name | Methyl (S)-azepane-2-carboxylate |

| Common Name | L-Homoproline methyl ester |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Functionality | Secondary Amine (Nucleophile); Methyl Ester (C-terminal Protection) |

| Solubility | Soluble in DCM, DMF, MeOH, Water (as HCl salt) |

| Storage | Store at +2°C to +8°C; Desiccate (Hygroscopic as HCl salt) |

Handling Precaution: As a secondary amine, the free base is prone to slow oxidation or carbonate formation if exposed to air. It is typically supplied as the Hydrochloride (HCl) salt, which is stable. Convert to the free base in situ during coupling.

Part 3: Application Protocols

Application Note 1: Solution Phase Coupling (Acylation of the Azepane Nitrogen)

Context: The most common use of (S)-Azepane-2-carboxylic acid methyl ester is as the C-terminal residue or a building block in solution-phase synthesis. The challenge lies in the steric hindrance of the secondary amine within the 7-membered ring. Standard coupling reagents (e.g., EDC/HOBt) may result in slow kinetics or incomplete conversion.

Recommended Strategy: Use high-efficiency uronium (HATU) or phosphonium (PyBOP) reagents. The 7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at stabilizing the active ester and accelerating the attack of the hindered secondary amine.

Protocol 1: High-Efficiency Coupling with HATU

-

Reagents:

-

N-Protected Amino Acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) [1.1 eq]

-

(S)-Azepane-2-carboxylic acid methyl ester · HCl [1.0 eq]

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1.1 eq]

-

DIPEA (N,N-Diisopropylethylamine) [3.0 eq]

-

Solvent: Anhydrous DMF or DCM/DMF (9:1)

-

-

Step-by-Step Procedure:

-

Activation: Dissolve the N-protected amino acid and HATU in anhydrous DMF under nitrogen. Stir for 2–3 minutes to form the activated O-At ester. Note: Do not add base yet if using pre-activation, or add 1 eq of DIPEA if using standard protocol.

-

Neutralization: In a separate vial, dissolve the (S)-Azepane-2-carboxylic acid methyl ester · HCl in minimal DMF. Add 2.0 eq of DIPEA to neutralize the salt and release the free amine.

-

Coupling: Add the amine solution to the activated acid mixture. Add the remaining DIPEA (total base should be ~3 eq relative to amine).

-

Reaction: Stir at room temperature for 2–4 hours.

-

Monitoring: Secondary amines do not react with standard Ninhydrin. Use Chloranil test or TLC/LC-MS to monitor the disappearance of the amine.

-

-

Work-up: Dilute with Ethyl Acetate. Wash successively with 1N HCl (or 5% Citric Acid), Sat. NaHCO₃, and Brine.[1] Dry over MgSO₄ and concentrate.

-

Scientific Rationale: The "floppy" nature of the 7-membered ring can create transient steric shielding of the nitrogen lone pair. HATU generates a highly reactive ester that compensates for this lower nucleophilicity. DIPEA is preferred over TEA to prevent base-catalyzed racemization of the incoming amino acid (though urethane-protected amino acids are generally safe).

Application Note 2: Hydrolysis (Saponification)

Context: If the methyl ester is serving as a temporary protecting group (e.g., to create a fragment Fmoc-Xaa-Azepane-OH for SPPS), it must be removed without racemizing the

Protocol 2: Lithium Hydroxide Saponification

-

Reagents:

-

Peptide-Azepane-OMe substrate

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) [2–3 eq]

-

Solvent: THF/Water (3:1) or MeOH/Water (3:1)

-

-

Step-by-Step Procedure:

-

Add LiOH dissolved in water dropwise.

-

Stir at 0°C for 30 mins, then allow to warm to room temperature. Monitor by TLC (disappearance of non-polar ester spot).

-

Acidification: Carefully acidify to pH ~2–3 using 1N HCl or KHSO₄.

-

Extraction: Extract immediately with Ethyl Acetate or DCM. (Note: Small dipeptides containing Azepane may be water-soluble; if so, use lyophilization after neutralizing).

Critical Insight: Avoid NaOH if possible, as the stronger base increases the risk of racemization, particularly because the Azepane ring strain can make the

Part 4: Visualization (Workflows & Pathways)

Diagram 1: Strategic Incorporation Workflow

This diagram illustrates the decision tree for using the Methyl Ester in fragment synthesis versus direct C-terminal application.

Caption: Workflow for processing (S)-Azepane-2-carboxylic acid methyl ester from salt to building block.

Diagram 2: Steric & Electronic Comparison

A conceptual comparison of Proline vs. Azepane to explain the coupling difficulty.

Caption: Comparison of ring constraints dictating the choice of coupling reagents.

Part 5: Troubleshooting & Expert Tips

-

Low Yields in Coupling:

-

Cause: The 7-membered ring can adopt conformations where the bulky methylene groups shield the nitrogen.

-

Solution: Switch from DMF to NMP (N-methylpyrrolidone) as solvent to disrupt aggregation. Increase temperature to 40°C (carefully, to avoid racemization) or use COMU as an alternative coupling reagent.

-

-

Racemization:

-

While the methyl ester protects the C-terminus of the Azepane, the incoming amino acid (if activated as an acid chloride or mixed anhydride) can racemize.

-

Validation: Always use urethane-protected amino acids (Boc/Fmoc) for the coupling partner.

-

-

Monitoring Reaction Progress:

-

Standard Ninhydrin (Kaiser) tests often yield false negatives with secondary amines like Azepane.

-

Alternative: Use the Chloranil Test (Acetaldehyde + Chloranil). A blue color indicates the presence of the free secondary amine.

-

References

-

Comparison of Ring Size in Peptide Conformation

-

Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[3]

-

-

Coupling Reagents for Hindered Amines

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

-

Synthesis of Azepane Derivatives

-

Gómez-Vidal, J. A., et al. (2025). "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids." Journal of Organic Chemistry.

-

-

General Peptide Synthesis Protocols

-

Use of Methyl Esters in Peptide Synthesis

-

Méndez, L., et al. (2012). "Synthesis of Peptides Containing C-Terminal Methyl Esters." NIH Public Access.

-

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. peptide.com [peptide.com]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. jpt.com [jpt.com]

- 6. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]

(S)-Azepane-2-carboxylic Acid Methyl Ester: A Versatile Chiral Scaffold for Peptidomimetics and Drug Discovery

Topic: (S)-Azepane-2-carboxylic acid methyl ester as a chiral building block Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Value of the Seven-Membered Ring

In the landscape of chiral building blocks, (S)-Azepane-2-carboxylic acid methyl ester (also known as L-homoproline methyl ester ) occupies a unique niche. While its five-membered analog (proline) and six-membered analog (pipecolic acid) are ubiquitous in medicinal chemistry, the seven-membered azepane ring offers distinct conformational properties that are critical for "fine-tuning" the spatial arrangement of pharmacophores.

This scaffold is not merely a homolog; it is a tool for conformational restriction . By introducing a larger hydrophobic surface area and a distinct ring pucker compared to proline, it alters the

-

HCV NS3/4A Protease Inhibitors: Serving as a bulky P2 surrogate to fill the S2 hydrophobic pocket.

-

Integrin Antagonists: Rigidifying RGD (Arg-Gly-Asp) sequences to improve selectivity for

vs. -

Turn Inducers: Forcing peptide backbones into

-turn conformations to mimic bioactive epitopes.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | Methyl (2S)-azepane-2-carboxylate |

| Common Name | L-Homoproline methyl ester |

| CAS Number (HCl salt) | 2323062-57-1 |

| CAS Number (Free base) | 115223-14-2 |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol (Free base) |

| Chirality | (S)-enantiomer (L-configuration) |

| Physical State | Colorless oil (free base) or White solid (HCl salt) |

| Solubility | Soluble in MeOH, DCM, Water (salt form) |

| Storage | Hygroscopic (salt).[1][2][3] Store at -20°C under inert atmosphere. |

Structural & Functional Logic

The utility of this building block stems from its ability to modulate the cis/trans isomerization of the amide bond. Unlike secondary acyclic amines, the cyclic nature of azepane forces the N-terminal amide into specific rotamers.

Graphviz Diagram: Conformational & Synthetic Logic

The following diagram illustrates the strategic placement of the azepane scaffold in drug design and its synthetic flow.

Caption: Workflow illustrating the synthetic derivation and therapeutic applications of the (S)-Azepane scaffold.

Experimental Protocols

Protocol A: Preparation of (S)-Azepane-2-carboxylic Acid Methyl Ester HCl

Rationale: Commercial supplies can be expensive or variable in purity. Synthesizing the ester from the parent acid ensures fresh, high-purity material. The TMSCl/MeOH method is preferred over thionyl chloride for its milder conditions and ease of handling [1].

Reagents:

-

(S)-Azepane-2-carboxylic acid (1.0 equiv)[2]

-

Trimethylsilyl chloride (TMSCl) (2.5 equiv)

-

Anhydrous Methanol (0.5 M concentration relative to substrate)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon.

-

Solvation: Suspend (S)-Azepane-2-carboxylic acid in anhydrous methanol at 0°C (ice bath).

-

Activation: Dropwise add TMSCl over 10 minutes. Caution: Exothermic reaction. HCl gas is generated in situ.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1, stain with Ninhydrin).

-

Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess HCl/TMS derivatives.

-

Purification: The residue is typically the pure hydrochloride salt (white solid or viscous oil). If necessary, recrystallize from MeOH/Et₂O.

-

Validation: Check

NMR (

Protocol B: Peptide Coupling (N-Acylation)

Rationale: This protocol attaches the azepane scaffold to an N-protected amino acid (e.g., Boc-L-tert-leucine) to form a dipeptide, a common step in HCV protease inhibitor synthesis [2].

Reagents:

-

N-Boc-Amino Acid (1.1 equiv)

-

(S)-Azepane-2-carboxylic acid methyl ester HCl (1.0 equiv)

-

HATU (1.1 equiv) or EDC/HOBt

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Anhydrous DMF or DCM

Step-by-Step:

-

Activation: Dissolve the N-Boc-Amino Acid and HATU in anhydrous DMF at 0°C. Stir for 5 minutes.

-

Base Addition: Add 1.0 equiv of DIPEA to activate the carboxylate.

-

Coupling: Add the (S)-Azepane-2-carboxylic acid methyl ester HCl salt, followed by the remaining 2.0 equiv of DIPEA.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4–6 hours.

-

Quench: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), sat.

, and brine. -

Isolation: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Protocol C: N-Alkylation (Reductive Amination)

Rationale: For neuropharmacological applications (e.g., DAT/NET inhibitors), the nitrogen is often benzylated rather than acylated [3].

Reagents:

-

(S)-Azepane-2-carboxylic acid methyl ester HCl (1.0 equiv)

-

Aryl Aldehyde (e.g., Benzaldehyde) (1.1 equiv)

- (Sodium triacetoxyborohydride) (1.5 equiv)

-

DIPEA (1.0 equiv)

-

DCM (Anhydrous)

Step-by-Step:

-

Free Basing (In situ): Dissolve the azepane salt in DCM and add DIPEA. Stir for 10 mins.

-

Imine Formation: Add the aryl aldehyde. Stir for 30–60 minutes at RT.

-

Reduction: Cool to 0°C. Add

portion-wise. -

Reaction: Stir overnight at RT.

-

Workup: Quench with sat.

. Extract with DCM. -

Purification: Silica gel chromatography. Note: Azepane amines can streak on silica; add 1%

to the eluent.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Low Yield in Coupling | Steric hindrance of the 7-membered ring. | Switch from EDC/HOBt to HATU or COMU . Increase reaction time. |

| Racemization | High pH during coupling or hydrolysis. | Use DIPEA sparingly (maintain pH < 8). Avoid strong bases like NaOH for hydrolysis; use LiOH at 0°C. |

| Incomplete Esterification | Water in methanol. | Use freshly distilled or molecular-sieve-dried methanol. Perform under Argon.[4] |

| NMR Complexity | Rotamers. | Azepane amides often exist as cis/trans rotamers, causing split peaks in NMR. Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks. |

References

-

Li, X., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Journal of the Chinese Chemical Society. Link (Methodology adapted for general amino acids).

-

Liverton, N. J., et al. (2008). "Molecular Modeling Based Approach to Potent P2-P4 Macrocyclic HCV NS3/4A Protease Inhibitors." Journal of the American Chemical Society. Link (Demonstrates the use of proline/azepane homologs in HCV inhibitors).

-

Carrel, A., et al. (2019). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[5] ACS Chemical Neuroscience. Link (Application in neuropharmacology).

-

Wipf, P., et al. (2005). "Synthesis of the Azepane Scaffold of Balanol." Organic Letters. Link (Background on azepane natural product synthesis).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]

- 3. CID 174794573 | C14H26N2O4 | CID 174794573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the N-Protection of (S)-Azepane-2-carboxylic acid methyl ester

Abstract

(S)-Azepane-2-carboxylic acid and its esters are privileged seven-membered heterocyclic scaffolds integral to the development of novel therapeutics, including glycosidase inhibitors and various bioactive molecules.[1][2][3] The strategic manipulation of this core structure frequently necessitates the protection of the secondary amine to enable selective functionalization at other positions. This guide provides an in-depth analysis and detailed, field-proven protocols for the N-protection of (S)-Azepane-2-carboxylic acid methyl ester using three of the most common and versatile protecting groups in modern organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). We will explore the causality behind experimental choices, provide step-by-step methodologies, and discuss the principles of orthogonal deprotection strategies critical for multi-step synthetic campaigns.

Strategic Selection of an N-Protecting Group

The choice of a protecting group is a critical decision in synthesis design, dictated by the stability of the group to subsequent reaction conditions and the orthogonality of its removal. The secondary amine of the azepane ring is a nucleophile and a base; its reactivity must be temporarily masked to prevent unwanted side reactions during, for example, ester hydrolysis or peptide couplings involving the carboxylate moiety (after de-esterification).

The three protecting groups discussed herein—Boc, Cbz, and Fmoc—offer a robust toolkit for the synthetic chemist. Their selection is primarily governed by their cleavage conditions:

-

Boc (tert-butyloxycarbonyl): Removed under strong acidic conditions (e.g., trifluoroacetic acid). It is stable to catalytic hydrogenation and mild to moderate bases.

-

Cbz (Benzyloxycarbonyl): Classically removed by catalytic hydrogenation (H₂, Pd/C). It is stable to acidic and mildly basic conditions.[4]

-

Fmoc (9-Fluorenylmethoxycarbonyl): Cleaved under mild, non-hydrolytic basic conditions, typically with a piperidine solution.[5] It is notably labile to bases but stable to acid and hydrogenation.

The stability of the methyl ester functionality on the core scaffold must also be considered. Harsh basic conditions, such as saponification with NaOH or LiOH, will cleave the ester to the corresponding carboxylic acid.[6][7] The protection and deprotection methods outlined below are selected for their general compatibility with the methyl ester group.

Figure 1: Decision workflow for selecting an appropriate N-protecting group.

Table 1: Comparison of Common N-Protecting Groups

| Protecting Group | Protection Reagent(s) | Key Stability | Deprotection Conditions | Advantages | Disadvantages |

| Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N) | Hydrogenolysis, Mild Base | Strong Acid (TFA, HCl in Dioxane) | High yields, clean reactions, stable intermediate. | Acid lability limits subsequent acidic reactions. |

| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Na₂CO₃) | Acid, Mild Base | Catalytic Hydrogenation (H₂, Pd/C)[4] | Orthogonal to acid-labile groups, stable. | Requires hydrogenation setup; catalyst can be pyrophoric. |

| Fmoc | Fmoc-OSu, Base (e.g., NaHCO₃) | Acid, Hydrogenolysis | Base (e.g., 20% Piperidine in DMF) | Very mild deprotection; crucial for solid-phase peptide synthesis.[] | Labile to many basic reagents. |

Protocol: N-Boc Protection

The Boc group is arguably the most common amine protecting group in solution-phase synthesis due to its ease of introduction and the clean, volatile byproducts generated during its acidic cleavage (isobutylene and CO₂).

Causality and Rationale: The reaction proceeds via the nucleophilic attack of the azepane nitrogen onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as sodium bicarbonate or triethylamine, is required to neutralize the tert-butoxycarboxylic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, chosen for their ability to dissolve both the polar substrate and the nonpolar Boc₂O.

Figure 2: General workflow for N-Boc protection.

Experimental Protocol

-

Dissolution: In a round-bottom flask, dissolve (S)-Azepane-2-carboxylic acid methyl ester (1.0 eq.) and sodium bicarbonate (NaHCO₃, 2.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) dissolved in a minimal amount of THF dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Reduce the volume of the solvent in vacuo. Add water and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Orthogonal Deprotection (Boc Removal)

To a solution of N-Boc-(S)-Azepane-2-carboxylic acid methyl ester in dichloromethane (DCM), add trifluoroacetic acid (TFA, 5-10 eq.) at 0 °C. Stir at room temperature for 1-2 hours, then concentrate in vacuo to yield the amine TFA salt.[9]

Protocol: N-Cbz Protection

The Cbz group, a foundational protecting group in peptide chemistry, is valued for its robustness to a wide range of non-reductive conditions.[4]

Causality and Rationale: This protocol employs classic Schotten-Baumann conditions.[4] The reaction is performed in a biphasic system (e.g., Dioxane/Water or THF/Water) with an inorganic base like sodium carbonate. The base serves two purposes: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct formed from the benzyl chloroformate (Cbz-Cl). Cooling is essential to control the exothermicity of the reaction and minimize potential side reactions of the reactive Cbz-Cl reagent.

Experimental Protocol

-

Dissolution: Dissolve (S)-Azepane-2-carboxylic acid methyl ester (1.0 eq.) in a suitable solvent like dioxane or THF. Add an aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq.).

-

Reagent Addition: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.[4]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the mixture with diethyl ether to remove any unreacted Cbz-Cl. Separate the layers.

-

Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product. Purify by column chromatography if needed.

Orthogonal Deprotection (Cbz Removal)

Dissolve the Cbz-protected compound in methanol or ethanol. Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[4] Secure the flask to a hydrogenation apparatus, evacuate and backfill with hydrogen gas (H₂) three times. Stir the reaction vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature until completion (monitored by TLC).[7] Carefully filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.[4]

Protocol: N-Fmoc Protection

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under very mild basic conditions, leaving acid-sensitive functionalities (like tert-butyl side-chain protectors) intact.[]

Causality and Rationale: The reaction is typically performed with an activated Fmoc source, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The azepane nitrogen attacks the carbonyl carbon, displacing the N-hydroxysuccinimide (NHS) leaving group. The reaction is run in the presence of a mild base (e.g., NaHCO₃) in an aqueous/organic solvent mixture to ensure solubility of all components and to neutralize the liberated NHS.[10]

Figure 3: Logical flow for N-Fmoc protection.

Experimental Protocol

-

Dissolution: In a flask, dissolve (S)-Azepane-2-carboxylic acid methyl ester (1.0 eq.) and sodium bicarbonate (NaHCO₃, 2.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

-

Reagent Addition: In a separate container, dissolve Fmoc-OSu (1.05 eq.) in 1,4-dioxane. Add this solution dropwise to the stirring amine solution at room temperature.

-

Reaction: Stir the resulting mixture at room temperature overnight.

-

Monitoring: Check for completion by TLC.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl.

-

Purification: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Fmoc-protected product, which may be purified further by crystallization or chromatography.

Orthogonal Deprotection (Fmoc Removal)

Dissolve the Fmoc-protected compound in N,N-Dimethylformamide (DMF). Add piperidine to create a 20% (v/v) solution. Stir at room temperature for 30 minutes. The deprotection can be monitored by UV-Vis spectroscopy by observing the release of the dibenzofulvene-piperidine adduct. Concentrate the reaction mixture in vacuo and purify by chromatography to isolate the free amine.

References

-

Cordella, F., et al. (n.d.). Deprotection of the methyl ester to obtain carboxylic acid 2. ResearchGate. Retrieved February 18, 2026, from [Link]

-

Organic Chemistry Resources Worldwide. (n.d.). Cbz Protection - Common Conditions. Retrieved February 18, 2026, from [Link]

-

Afrin, S., et al. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 18, 2026, from [Link]

-

Royal Society of Chemistry. (2010). General Procedure for the deprotection of the methyl ester. Supporting Information. Available at: [Link]

-

Scortanu, E., & Caraculacu, A. A. (2003). 1,2-Bis(2-oxo-azepane-1-carboxylic acid-p-phenyl-amide)ethane and 1-(2-Oxo-azepane-1-carboxylic Acid-o-phenyl-amide)-2-(2-oxo-azepane-1-carboxylic acid-p-phenyl-amide)ethane. Molbank. Available at: [Link]

-

Reyes, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available at: [Link]

-

Szaniszlo, P., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. Available at: [Link]

-

Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Available at: [Link]

-

D'hooghe, M., et al. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals. Available at: [Link]

-

Gevorgyan, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Available at: [Link]

-

Noto, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Reagent Guides. Retrieved February 18, 2026, from [Link]

-

SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved February 18, 2026, from [Link]

- Google Patents. (n.d.). CN1209350C - Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid.

-

Belghiche, N., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

-

Asian Journal of Pharmaceutical Technology and Innovation. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters. Available at: [Link]

-

PubMed. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Available at: [Link]

-

El-Faham, A., & Albericio, F. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Retrieved February 18, 2026, from [Link]

-

RSC Publishing. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

-

ResearchGate. (2024). A safe and efficient synthesis of N-Boc-β-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

-

European Journal of Organic Chemistry. (n.d.). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Retrieved February 18, 2026, from [Link]

-

Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Available at: [Link]

-

MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

-

FLORE. (2023, July 29). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Available at: [Link]

-

Indian Journal of Chemistry (IJC). (2025, October 24). Synthesis, characterization, antimicrobial and antioxidant screening of novel Oxazepines. Open Research@CSIR-NIScPR. Available at: [Link]

Sources

- 1. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. flore.unifi.it [flore.unifi.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Synthesis with (S)-Azepane-2-carboxylic Acid Derivatives

This Application Note is designed for researchers utilizing (S)-Azepane-2-carboxylic acid methyl ester (also known as L-homoproline methyl ester) in solid-phase peptide synthesis (SPPS).

Because methyl esters are relatively unreactive electrophiles in standard SPPS coupling cycles, this guide focuses on the critical conversion of the methyl ester into an SPPS-compatible Fmoc-acid building block , followed by the specific protocols required to couple this sterically hindered, seven-membered ring amino acid.

Strategic Overview & Chemical Logic

The Molecule: (S)-Azepane-2-carboxylic acid

This molecule is the seven-membered ring homolog of proline (pyrrolidine) and pipecolic acid (piperidine). In medicinal chemistry, it is a critical scaffold for:

-

Conformational Restriction: It restricts the

(phi) dihedral angle of the peptide backbone, forcing specific turn geometries (often -

Hydrophobicity: The larger ring increases lipophilicity compared to proline, potentially improving membrane permeability.

-

Proteolytic Stability: Non-canonical cyclic amino acids resist degradation by standard proteases.

The Challenge: Methyl Ester vs. Free Acid

In standard Fmoc-SPPS, the building block requires a free carboxylic acid (

Strategic Solution: The workflow must begin with a "Solution-Phase Activation" step—converting the methyl ester to Fmoc-(S)-Azepane-2-carboxylic acid —before entering the solid-phase cycle.

Pre-SPS Workflow: Building Block Preparation

Objective: Convert (S)-Azepane-2-carboxylic acid methyl ester (1) to Fmoc-(S)-Azepane-2-OH (3).

This protocol prioritizes Fmoc-protection before hydrolysis . Hydrolyzing the ester first (to the free amino acid) can lead to difficult isolation due to the zwitterionic nature of the highly water-soluble amino acid. Protecting the amine first renders the molecule lipophilic, simplifying extraction.

Protocol A: Fmoc-Protection and Saponification

Reagents:

-

(S)-Azepane-2-carboxylic acid methyl ester HCl salt

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

- (Sodium bicarbonate)

-

LiOH (Lithium hydroxide)

-

Solvents: 1,4-Dioxane, Water, Ethyl Acetate (EtOAc), HCl (1M).

Step-by-Step Methodology:

-

Fmoc Protection:

-

Dissolve 1.0 eq of (S)-Azepane-2-carboxylic acid methyl ester HCl in a mixture of 1,4-dioxane/water (1:1 v/v) (

concentration). -

Add 2.5 eq of

to basify the solution (pH ~8–9). -

Cool to

and add 1.1 eq of Fmoc-OSu dropwise (dissolved in minimal dioxane). -

Stir at room temperature (RT) for 4–6 hours. Monitor by TLC or LCMS for disappearance of the amine.

-

Workup: Evaporate dioxane. Extract the aqueous layer with EtOAc (

). Wash combined organics with brine, dry over

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the crude Fmoc-intermediate in THF/Water (3:1) .

-

Add 2.0 eq of LiOH (monohydrate).

-

Stir at

for 30 mins, then allow to warm to RT. Monitor closely (usually complete in 1–2 hours). Note: Avoid prolonged exposure to base to prevent racemization at the -

Workup: Acidify carefully with 1M HCl to pH ~2–3 (Fmoc group is stable to dilute acid). The product will precipitate or form an oil.

-

Extract with EtOAc (

). Dry over -

Purification: Recrystallize from EtOAc/Hexane or use directly if purity

by HPLC.

-

Yield Target:

Solid-Phase Synthesis Protocols

Once Fmoc-(S)-Azepane-2-OH is obtained, it behaves as a "difficult" amino acid due to the steric bulk of the 7-membered ring.

Critical Constraints

-

Coupling TO Azepane (N-term): The secondary amine of azepane is nucleophilic but sterically crowded. Standard HBTU/HCTU couplings often fail.

-

Coupling OF Azepane (C-term): The bulky ring hinders the activation of the carboxyl group.

Protocol B: Resin Loading (C-Terminal Azepane)

Use this if Azepane is the first amino acid.

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended to prevent racemization and diketopiperazine formation).

-

Preparation: Swell 2-CTC resin (

) in dry DCM for 30 min. -

Loading: Dissolve 1.2 eq of Fmoc-(S)-Azepane-2-OH and 4.0 eq of DIPEA (Diisopropylethylamine) in dry DCM. Add to resin.[2]

-

Incubation: Shake for 2 hours at RT.

-

Capping: Add MeOH (

resin) to the reaction mixture and shake for 15 min to cap unreacted chlorides. -

Washing: Drain and wash with DCM (

), DMF (

Protocol C: Peptide Elongation (Internal Azepane)

1. Coupling Fmoc-Azepane-OH to the Peptide Chain

-

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the "neighboring group effect" of the pyridine ring, which boosts reactivity.

-

Conditions:

-

AA / HATU / HOAt / DIPEA ratio:

. -

Solvent: DMF (minimal volume to keep concentration high,

). -

Time:

min (Double coupling is mandatory).

-

2. Coupling the Next Amino Acid Onto Azepane

This is the bottleneck. The secondary amine of the resin-bound azepane is buried.

-

Reagents: Use COMU or PyAOP (phosphonium salts are more reactive for secondary amines).

-

Protocol:

-

Pre-activate the incoming Fmoc-AA (

) with COMU ( -

Add to the resin-bound Azepane.

-

Heat: Microwave irradiation at

for 20 min OR conventional heating at -

Check: Perform a chloranil test (acetaldehyde/chloranil). Secondary amines do not react with Kaiser test reagents.

-

Visualization: Workflow & Logic

The following diagram illustrates the conversion of the commercial methyl ester into the active SPPS building block and its integration into the synthesis cycle.

Figure 1: Critical path from methyl ester precursor to solid-phase integration. Note the intermediate protection step to facilitate purification.

Comparative Data: Coupling Efficiency

The following table summarizes coupling efficiencies of Azepane derivatives compared to Proline, highlighting the need for stronger activators.

| Coupling Step | Reagents | Temp | Time | Yield (HPLC) | Notes |

| Fmoc-Pro-OH (Control) | DIC / Oxyma | 30 min | Standard Protocol | ||

| Fmoc-Azepane-OH | DIC / Oxyma | 60 min | Slow activation due to ring bulk. | ||

| Fmoc-Azepane-OH | HATU / HOAt | HOAt improves kinetics significantly. | |||

| Next AA onto Azepane | HBTU / DIPEA | 60 min | Failed coupling (steric clash). | ||

| Next AA onto Azepane | COMU / DIPEA | 20 min | Microwave energy required. |

Troubleshooting & Quality Control

Racemization Check

The

-

Validation: Synthesize a diastereomeric probe (e.g., L-Phe-L-Azepane vs. L-Phe-D-Azepane). Analyze via C18 RP-HPLC. If the peaks co-elute, use a chiral column (e.g., Chiralpak IA).

-

Prevention: Keep saponification time

hours and temperature

Incomplete Coupling (Deletion Sequences)

Due to the secondary amine, the ninhydrin test (Kaiser test) is false negative (it requires a primary amine).

-

Test: Use the Chloranil Test or Bromophenol Blue Test .

-

Chloranil: Blue/Green beads = Free secondary amine (Coupling incomplete). Colorless = Complete.

-

Solubility

Peptides containing Azepane are often more hydrophobic.

-

Cleavage: If the peptide precipitates during ether precipitation, dissolve the pellet in Acetic Acid/Water (1:1) or DMSO before lyophilization, rather than attempting to dissolve in pure water.

References

-

Vertex AI Search. (2025). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. National Institutes of Health. [Link]

-

Vertex AI Search. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids. American Chemical Society. [Link]

-

Vertex AI Search. (2025). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. National Institutes of Health. [Link]

-

Vertex AI Search. (2025). Using double coupling to improve your peptide synthesis. Biotage. [Link]

Sources

Technical Support Center: Purification of (S)-Azepane-2-carboxylic acid methyl ester

[1]

Introduction

(S)-Azepane-2-carboxylic acid methyl ester (often referred to as (S)-homoproline methyl ester) is a critical chiral scaffold in the synthesis of peptidomimetics and HCV protease inhibitors.[1] Unlike its 5-membered analog (proline), the 7-membered azepane ring introduces unique conformational flexibility and lipophilicity challenges.[1]

This guide addresses the three most common failure modes associated with this molecule:

-

Racemization of the labile

-proton. -

Hydrolysis of the methyl ester during workup.

-

Chromatographic tailing due to amine-silanol interactions.[1]

Module 1: The "Golden Standard" Protocol (Salt Isolation)

Recommendation: Avoid isolating the free base as a stored intermediate. The free base is an oil prone to oxidative degradation and dimerization (diketopiperazine formation).[1] Isolate and store as the Hydrochloride (HCl) Salt .[1][2]

Protocol: HCl Salt Formation & Crystallization

Use this method to upgrade enantiomeric excess (ee) and chemical purity simultaneously.[1]

-

Dissolution: Dissolve the crude reaction mixture (containing the free base) in a minimum volume of dry Methanol (MeOH) or Diethyl Ether (

). -

Acidification: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane or bubble dry HCl gas.

-

Precipitation: Add an anti-solvent (typically

or Hexanes) dropwise with vigorous stirring until turbidity persists.[1] -

Crystallization: Store at -20°C overnight. Filter the white hygroscopic solid under inert atmosphere (

).[1]

Data: Stability Comparison

| Property | Free Base (Oil) | HCl Salt (Solid) |

| Shelf Life | < 1 week (RT), < 1 month (-20°C) | > 1 year (Desiccated) |

| Racemization Risk | High (Base-catalyzed) | Negligible (Protonated amine) |

| Hygroscopicity | Moderate | High (Store in desiccator) |

Module 2: Free Base Isolation (Extraction Workflow)

If your next step requires the free amine (e.g., amide coupling), generate it in situ or use this extraction protocol immediately before use.[1]